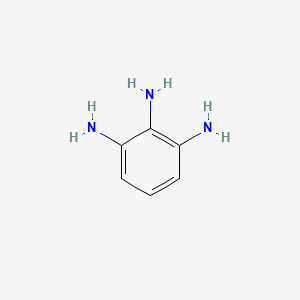

Benzene-1,2,3-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKPLVTMFHRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870677 | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-32-2, 30350-48-2 | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030350482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-BENZENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS83HZ68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Benzene-1,2,3-triamine via Catalytic Hydrogenation of 1,2,3-Trinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Benzene-1,2,3-triamine, a valuable building block in medicinal chemistry and material science, from its precursor, 1,2,3-trinitrobenzene. The primary focus is on catalytic hydrogenation, a robust and widely utilized method for the reduction of aromatic nitro compounds.[1][2] This document emphasizes the critical safety considerations, the rationale behind the chosen synthetic strategy, and a detailed experimental protocol.

Foreword: The Strategic Importance of Vicinal Triamines

This compound (CAS 608-32-2) is an aromatic amine characterized by three amino groups positioned on adjacent carbons of a benzene ring.[3][4] This unique vicinal arrangement makes it a highly sought-after intermediate for the synthesis of heterocycles, specialized ligands for coordination chemistry, and functional materials.[5] Its derivatives are explored as potential pharmaceutical agents and as key components in the development of novel polymers and dyes.[5] The conversion from 1,2,3-trinitrobenzene is the most direct synthetic route, relying on the complete reduction of the three nitro functionalities.[2][5]

CRITICAL SAFETY DIRECTIVE: Hazard Analysis

This synthesis involves materials with extreme hazard profiles. A thorough risk assessment must be conducted before any experimental work.

-

1,2,3-Trinitrobenzene (Starting Material): This compound is a high-energy material and a potent explosive, sensitive to both heat and shock.[6][7] It is also classified as fatally toxic if swallowed, inhaled, or in contact with skin.[6] All handling must occur in a designated fume hood with appropriate shielding. Use of personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles, is mandatory.[6][8] The compound should be stored away from heat, sparks, and sources of ignition.[6]

-

Hydrogen Gas (Reductant): Hydrogen is a highly flammable gas that forms explosive mixtures with air. The hydrogenation reaction must be conducted in a well-ventilated area or a specialized high-pressure laboratory, using equipment designed and rated for hydrogenation. Ensure all connections are leak-proof and purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction.

-

Palladium on Carbon (Catalyst): While stable in bulk, finely dispersed palladium on carbon (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. The catalyst should not be allowed to dry in the air. It is best handled as a slurry or under a blanket of solvent.

-

This compound (Product): Aromatic amines are often toxic and can be absorbed through the skin. More critically, triaminobenzenes are highly susceptible to oxidation by atmospheric oxygen, which can lead to rapid discoloration and degradation.[2] Handling and storage of the final product must be performed under an inert atmosphere (e.g., nitrogen or argon).[9]

Synthetic Strategy: The Rationale for Catalytic Hydrogenation

The conversion of an aromatic nitro group to an amine is a six-electron reduction. While various methods exist, including the use of metals like iron or tin in acidic media, catalytic hydrogenation offers several distinct advantages for this specific transformation.[1][5]

-

High Efficiency: Catalytic hydrogenation is renowned for its high conversion rates, often providing quantitative reduction of nitro groups under optimized conditions.[1][10]

-

Clean Reaction Profile: The only theoretical byproduct is water, which simplifies the purification process significantly compared to methods that introduce metallic salts as byproducts.

-

Controllability: By carefully selecting the catalyst, solvent, temperature, and hydrogen pressure, the reaction can be precisely controlled to ensure the complete reduction of all three nitro groups. Studies on the related 1,3,5-isomer have shown that elevated pressure is key to driving the reaction to completion and avoiding the formation of intermediate reduction products.[11]

Palladium on carbon (Pd/C) is the catalyst of choice for this protocol due to its excellent activity and efficiency in reducing nitroarenes.[1] It functions by adsorbing both the hydrogen gas and the nitroarene onto its surface, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro groups.

Reaction Pathway

The overall transformation is the reduction of the three nitro groups on the benzene ring to amino groups, with water as the stoichiometric byproduct.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the catalytic hydrogenation of polynitro-aromatic compounds.[11][12] Researchers must adapt and optimize these conditions based on their specific laboratory setup and safety protocols.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| 1,2,3-Trinitrobenzene | 603-13-4 | 213.11 | 2.13 g (10.0 mmol) | EXTREMELY TOXIC & EXPLOSIVE . Handle with extreme caution.[6][13] |

| Palladium on Carbon (10% w/w, wet) | 7440-05-3 | - | ~200 mg (10 wt% of sub.) | Pyrophoric hazard. Handle as a slurry. |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 100 mL | Solvent for the reaction. |

| Hydrogen Gas (High Purity) | 1333-74-0 | 2.02 | 5-10 bar (approx. 75-150 psi) | Highly flammable. Use appropriate pressure vessel. |

| Celite® or Diatomaceous Earth | 61790-53-2 | - | As needed | Filtration aid. |

| Hydrochloric Acid (Concentrated) | 7647-01-0 | 36.46 | As needed | For product isolation as the hydrochloride salt. |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | As needed | For precipitation and washing. |

| Nitrogen or Argon Gas (High Purity) | 7727-37-9 | 28.01 | - | For providing an inert atmosphere. |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Vessel Preparation: In a chemical fume hood, charge a high-pressure hydrogenation vessel (autoclave) with 1,2,3-trinitrobenzene (2.13 g, 10.0 mmol) and anhydrous ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (wet, ~200 mg) to the vessel. Causality Note: Adding the catalyst last and as a wet paste minimizes the risk of ignition from static discharge or contact with a dry, flammable solvent.

-

System Purge: Seal the autoclave securely. Purge the vessel and headspace multiple times (e.g., 3-5 cycles) with an inert gas (nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 5-10 bar). Begin vigorous stirring and heat the reaction mixture to 50–70 °C. Causality Note: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas, maximizing the reaction rate. Elevated pressure increases hydrogen concentration in the solution, driving the reaction to completion.[11]

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when hydrogen uptake ceases. This may take several hours.

-

Cooldown and Venting: Once complete, stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with inert gas.

-

Catalyst Filtration (Inert Atmosphere): Under a continuous flow of nitrogen or argon, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the vessel and the filter cake with a small amount of deoxygenated ethanol. Causality Note: This step is the most critical for safety post-reaction. The catalyst is now highly active and saturated with hydrogen. Exposing it to air while dry can cause it to ignite spontaneously. The filter cake must be kept wet with solvent and disposed of properly (e.g., by quenching with water).

-

Product Isolation: Transfer the clear, colorless filtrate to a new flask under an inert atmosphere and cool it in an ice bath. With stirring, slowly add concentrated hydrochloric acid dropwise. The this compound trihydrochloride salt will precipitate as a solid. Causality Note: Isolation as a salt is crucial for stability. The free amine is highly prone to air oxidation, but the protonated ammonium salt is significantly more stable and easier to handle and store.

-

Purification and Drying: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any residual impurities and solvent. Dry the product under high vacuum to yield this compound trihydrochloride.

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques. The free amine can be carefully liberated from the salt for analysis if necessary, but must be handled under strictly anaerobic conditions.

-

¹H NMR: The spectrum of the free amine would show characteristic signals for the aromatic protons and the amine protons. In the hydrochloride salt, the amine proton signals may be broadened or exchanged with solvent.

-

¹³C NMR: Will confirm the number of unique carbon environments in the aromatic ring.

-

FT-IR Spectroscopy: Will show the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) from the starting material and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) for the primary amine product.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (123.16 g/mol for the free base).[3][4]

Conclusion

The synthesis of this compound from 1,2,3-trinitrobenzene is effectively achieved through catalytic hydrogenation using palladium on carbon. The procedure demands rigorous adherence to safety protocols due to the explosive and toxic nature of the starting material and the flammability of hydrogen gas. Furthermore, the air-sensitive nature of the triamine product necessitates careful handling under an inert atmosphere and isolation as a more stable hydrochloride salt. This guide provides a foundational protocol that enables researchers to access this valuable chemical building block for further applications in science and drug discovery.

References

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Triaminobenzene - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 608-32-2 [smolecule.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Benzene-1,2,3-triamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of Benzene-1,2,3-triamine (1,2,3-TAB). As a key building block in the synthesis of pharmaceuticals and advanced materials, rigorous verification of its molecular structure is paramount. This document offers an in-depth analysis of expected outcomes and best-practice experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is detailed, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, a trifunctional aromatic amine, is a molecule of significant interest due to its unique substitution pattern. The vicinal arrangement of three primary amine groups on a benzene ring imparts a distinct reactivity and potential for complex molecular architectures. Its applications span from being a precursor in the synthesis of heterocyclic compounds and corrosion inhibitors to a building block for novel polymers and ligands in coordination chemistry.

Given its reactivity and susceptibility to oxidation, unambiguous structural confirmation is a critical first step in any research or development workflow. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide synthesizes predictive data based on established chemical principles with proven experimental methodologies to provide a robust framework for its characterization.

Mass Spectrometry (MS): Definitive Molecular Weight Determination

Mass spectrometry is the foundational technique for determining the molecular weight of this compound, confirming its elemental composition.

Expected Fragmentation Pattern

The molecular formula of this compound is C₆H₉N₃, with a monoisotopic mass of 123.08 g/mol . In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[1]

-

Molecular Ion (M⁺•): The primary ionization event in electron ionization (EI) mass spectrometry will produce a molecular ion peak at m/z = 123. The aromatic nature of the molecule leads to a relatively stable molecular ion, which is expected to be clearly visible in the spectrum.[2]

-

Key Fragmentation Pathways: Aromatic amines exhibit characteristic fragmentation patterns.[2][3] The primary fragmentation is often the loss of a hydrogen atom from an amine group to form a stable [M-1]⁺ ion at m/z = 122. Subsequent fragmentation may involve the loss of ammonia (NH₃) or hydrogen cyanide (HCN), which are common fragmentation pathways for primary aromatic amines.[2][4]

Data Summary: GC-MS of this compound

| Feature | Expected m/z | Rationale |

| Molecular Ion Peak (M⁺•) | 123 | Corresponds to the molecular weight of C₆H₉N₃. |

| [M-1]⁺ Peak | 122 | Loss of a hydrogen radical from an amino group.[2] |

| [M-NH₃]⁺• Peak | 106 | Loss of a neutral ammonia molecule.[4] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the volatility of this compound, allowing for its separation from potential impurities before mass analysis.

-

Sample Preparation: Dissolve 1-2 mg of the sample in 1 mL of a high-purity solvent such as methanol or dichloromethane. The solution must be free of particulate matter.

-

GC Column Selection: A non-polar or mid-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is ideal for separating aromatic amines.[5]

-

GC Oven Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.[6]

-

-

MS Parameters:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The symmetry of this compound dictates a specific pattern for its aromatic protons. The molecule has a plane of symmetry passing through the C2-NH₂ group and bisecting the C5-C6 bond. This makes the protons on C4 and C6 equivalent, as well as the amine protons on C1 and C3.

-

Aromatic Protons (3H):

-

H5: This proton is flanked by two C-H groups (C4 and C6). It will appear as a triplet due to coupling with the two equivalent neighboring protons (H4 and H6).

-

H4 & H6: These two equivalent protons are adjacent to H5. They will couple with H5, appearing as a doublet .

-

Chemical Shift: The three electron-donating amine groups will shield the aromatic protons, causing their signals to appear upfield relative to benzene (7.37 ppm). The expected chemical shift range is 6.0-7.0 ppm .[8]

-

-

Amine Protons (6H):

-

The six protons of the three -NH₂ groups will likely appear as a single, broad peak due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

-

Chemical Shift: The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature but is typically expected in the 3.0-5.0 ppm range for aromatic amines in DMSO-d₆.[9]

-

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, only three distinct signals are expected for the six aromatic carbons.

-

C1 & C3: These two equivalent carbons are directly attached to amino groups and are adjacent to C2.

-

C2: This carbon is unique, being attached to an amino group and positioned between C1 and C3.

-

C4 & C6: These two equivalent carbons are meta to the C2-NH₂ group.

-

C5: This carbon is unique and is para to the C2-NH₂ group.

-

Chemical Shift: Carbons directly bonded to the electron-donating amine groups will be significantly shielded, appearing further upfield. The expected range for the aromatic carbons is 110-150 ppm .[10][11]

Data Summary: Predicted NMR Assignments

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ¹H | ~6.5 - 7.0 | Doublet | 2H | H4, H6 |

| ¹H | ~6.0 - 6.5 | Triplet | 1H | H5 |

| ¹H | ~3.0 - 5.0 | Broad Singlet | 6H | -NH₂ |

| ¹³C | ~140 - 150 | - | 2C | C1, C3 |

| ¹³C | ~115 - 125 | - | 1C | C2 |

| ¹³C | ~110 - 120 | - | 2C | C4, C6 |

| ¹³C | ~105 - 115 | - | 1C | C5 |

Note: These are predicted values. Actual shifts may vary based on experimental conditions.

Experimental Protocol: NMR Spectroscopy

The choice of a deuterated solvent is critical. DMSO-d₆ is highly recommended as it is an excellent solvent for amines and its residual proton signal does not overlap with the expected aromatic signals.[12][13]

-

Sample Preparation:

-

Instrument Setup:

-

Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H to achieve good signal dispersion.

-

Lock the spectrometer on the deuterium signal from DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the free induction decay (FID) signal as a guide.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule, primarily the N-H and C-N bonds of the amine groups and the vibrations of the aromatic ring.

Expected Vibrational Frequencies

-

N-H Stretching: Primary amines (-NH₂) exhibit two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. For aromatic amines, these typically appear in the 3300-3500 cm⁻¹ region.[9][16]

-

Aromatic C-H Stretching: A weak to medium absorption just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ , is characteristic of C-H bonds on an aromatic ring.[17]

-

N-H Bending (Scissoring): A strong absorption for primary amines is expected in the 1580-1650 cm⁻¹ range.[16]

-

Aromatic C=C Stretching: The benzene ring itself gives rise to characteristic absorptions, typically two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.[18]

-

C-N Stretching: The stretching vibration for aromatic amines produces a strong band in the 1250-1350 cm⁻¹ region.[9][16]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position is diagnostic of the substitution pattern.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium - Strong |

| 3030 - 3100 | Aromatic C-H Stretch | Weak - Medium |

| 1580 - 1650 | N-H Bend (Scissoring) | Strong |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium - Strong |

| 1250 - 1350 | Aromatic C-N Stretch | Strong |

| 690 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirements.[19][20]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the aromatic ring. The presence of the electron-donating amino groups significantly influences the electronic transitions.

Expected Absorptions

Benzene typically shows a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band around 256 nm. The addition of auxochromes, such as amino groups, causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).[21][22] For this compound, two main absorption bands corresponding to π → π* transitions are expected, likely in the 220-250 nm and 270-310 nm ranges.[23]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices. The solvent cutoff wavelength must be lower than the expected absorption of the analyte.

-

Sample Preparation:

-

Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0, which is the optimal range for accuracy according to the Beer-Lambert Law.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the blank (reference).

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 nm to 400 nm.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer definitive proof of identity and purity.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires a systematic and integrated approach. By combining the definitive mass determination from MS, the detailed structural map from NMR, the functional group identification from IR, and the electronic system analysis from UV-Vis, researchers can achieve unambiguous confirmation of the molecule's structure and purity. The protocols and predictive data outlined in this guide provide a robust framework for achieving reliable and reproducible results, ensuring the integrity of subsequent research and development activities.

References

-

The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Journal of Analysis and Testing. Retrieved from [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. Retrieved from [Link]

-

Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Retrieved from [Link]

-

Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). SDBS. Retrieved from [Link]

-

Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005). ResearchGate. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (1998). ACS Publications. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). PubMed. Retrieved from [Link]

-

FTIR SPECTROSCOPY REFERENCE GUIDE. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2014). ResearchGate. Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (2025). Lupine Publishers. Retrieved from [Link]

-

Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. (1969). ACS Publications. Retrieved from [Link]

-

UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). Cal Poly Digital Commons. Retrieved from [Link]

- Fourier-Transform Infrared Spectroscopy (FTIR). (n.d.). University of Minnesota.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

-

UV–Vis spectra of a the poly-NMA in chloroform solution, b the poly-NMA LB film on quartz glass substrate. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent Technologies. Retrieved from [Link]

-

NMR for a tri-substituted benzene. (2021). Reddit. Retrieved from [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved from [Link]

-

FTIR Spectrophotometer - Operation & Calibration. (2021). Pharmaceutical Guidelines. Retrieved from [Link]

-

UV-Vis absorption spectrum of the poly(o-aminophenol) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites. (2024). Preprints.org. Retrieved from [Link]

Sources

- 1. jove.com [jove.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. agilent.com [agilent.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]

- 20. jascoinc.com [jascoinc.com]

- 21. eu-opensci.org [eu-opensci.org]

- 22. researchgate.net [researchgate.net]

- 23. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzene-1,2,3-triamine

Foreword: Understanding a Unique Trifunctional Synthon

Benzene-1,2,3-triamine, also known as 1,2,3-triaminobenzene, is a fascinating aromatic compound that, despite its relatively simple structure, presents a complex and highly nuanced reactivity profile. The strategic placement of three contiguous amine functionalities on a benzene ring creates a molecule with a unique electronic landscape, rendering it an exceptionally versatile, albeit sensitive, building block. This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of this molecule's core chemical principles. We will explore not just what it does, but why it does it, grounding our discussion in mechanistic logic and field-proven insights to empower its effective use in synthesis, materials science, and medicinal chemistry.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 608-32-2) is one of three constitutional isomers of triaminobenzene.[1] Its key structural feature is the vicinal (adjacent) arrangement of three primary amine groups on the aromatic core. This arrangement is the primary determinant of its chemical behavior, creating a highly electron-rich system susceptible to oxidation while also providing multiple sites for coordination and further functionalization.

The molecule is a colorless solid that is notoriously sensitive to atmospheric oxygen, often darkening upon exposure due to oxidative polymerization.[1] This necessitates handling and storage under an inert atmosphere to maintain its integrity.

| Property | Value | Reference(s) |

| CAS Number | 608-32-2 | [2] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2,3-Triaminobenzene, 1,2,3-Benzenetriamine | [2] |

| Melting Point | ~103 °C | [1] |

| Appearance | Colorless to off-white solid | [1] |

| Topological Polar Surface Area (TPSA) | 78.06 Ų | [3] |

| logP (Computed) | 0.4332 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Basicity and pKa Considerations

The first protonation will occur readily on one of the amine groups. However, the introduction of a positive charge on the resulting ammonium group will significantly decrease the basicity of the remaining two amines through a powerful electron-withdrawing inductive effect. Consequently, the pKa values for the second and third protonations will be substantially lower than the first. This tiered basicity is a critical consideration in acid-catalyzed reactions and purification processes.

Synthesis and Purification Protocols

The most prevalent and reliable method for synthesizing this compound is the reduction of a suitable nitro-aromatic precursor. The choice of starting material is crucial for avoiding isomeric impurities.

Recommended Synthetic Workflow: Reduction of 2,6-Dinitroaniline

This method is advantageous as it begins with a commercially available precursor and reduces two nitro groups to amines.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,6-dinitroaniline.

Materials:

-

2,6-dinitroaniline (1.0 eq)

-

Sodium borohydride (NaBH₄) (3.0 eq)

-

Fe₃O₄/Al₂O₃-Ni catalyst (or 10% Pd/C)

-

Deionized water (or Ethanol)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

-

Round bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round bottom flask, suspend 2,6-dinitroaniline (1.0 eq) and the chosen catalyst (e.g., Fe₃O₄/Al₂O₃-Ni, ~0.03g per 2 mmol of starting material) in water.[4]

-

Reduction: Add sodium borohydride (3.0 eq) portion-wise to the stirred suspension at room temperature. The reaction is exothermic; maintain temperature with a water bath if necessary.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system until the starting material spot is consumed.

-

Workup: Upon completion, extract the aqueous mixture with diethyl ether (3x volume). The product is organic soluble.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to yield pure this compound.[4]

-

Storage: The final product must be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent oxidation.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized product. While published spectra are scarce, the expected features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the molecule's Cₛ symmetry.

-

Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet system. The proton at C5 will be a triplet, while the protons at C4 and C6 will be doublets, likely in the range of 6.0-7.0 ppm.

-

Amine Protons: The six protons from the three amine groups will appear as a broad singlet (or multiple broad signals) whose chemical shift is highly dependent on solvent and concentration. Deuterium exchange (adding D₂O) will cause this signal to disappear, confirming its identity.

-

-

¹³C NMR: Due to symmetry, four distinct signals are expected in the carbon NMR spectrum.

-

Three signals for the amine-substituted carbons (C1, C2, C3).

-

One signal for the non-substituted carbons (C4, C5, C6). All signals will appear in the aromatic region (approx. 110-150 ppm).

-

-

FT-IR: The infrared spectrum will be dominated by N-H stretching vibrations. A characteristic pair of sharp peaks around 3300-3500 cm⁻¹ is indicative of the primary amine (-NH₂) groups. C-N stretching and N-H bending vibrations will also be present in the fingerprint region (1650-1500 cm⁻¹).

-

Mass Spectrometry: The electron impact (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 123.

Chemical Reactivity: A Tale of Three Amines

The reactivity of this compound is governed by two main features: the high nucleophilicity of the amine groups and the extremely activated nature of the aromatic ring.

Sources

Benzene-1,2,3-triamine: A Trifunctional Building Block for Advanced Organic Synthesis

Section 1: Introduction

In the vast landscape of organic chemistry, the utility of a building block is defined by its inherent reactivity, structural uniqueness, and the diversity of complex molecules it can generate. Benzene-1,2,3-triamine, a seemingly simple aromatic amine, is a powerhouse of synthetic potential precisely because of its unique architecture.[1] The vicinal (1,2,3) arrangement of its three primary amine groups on a benzene ring creates a distinct environment of electronic and steric interactions, setting it apart from its 1,2,4- and 1,3,5-isomers.[2] This guide provides an in-depth exploration of this compound as a versatile precursor for the synthesis of high-value heterocyclic compounds and functional polymers, offering both mechanistic insights and field-proven experimental protocols for researchers and drug development professionals.

The Unique Architecture of this compound

The defining feature of this compound is the close proximity of its three nucleophilic amine groups.[2] This arrangement bestows upon the molecule a dual-reactivity profile. The 1,2-diamine moiety serves as a classical precursor for a multitude of condensation reactions, while the third amine group at the C3 position acts as a powerful directing group and a handle for further functionalization. This trifunctional nature allows for the construction of complex molecular frameworks in a highly controlled and efficient manner.[1]

Physicochemical Properties Overview

A foundational understanding of a reagent's properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,2,3-Triaminobenzene | [3] |

| CAS Number | 608-32-2 | [4] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Appearance | Solid (Varies from off-white to brown) | |

| Topological Polar Surface Area | 78.06 Ų | [4] |

Section 2: Synthesis and Handling

The accessibility of a building block is paramount to its widespread application. This compound is most commonly synthesized via the reduction of corresponding nitroaromatic compounds, a fundamental transformation in organic chemistry.[1]

Primary Synthetic Route: Reduction of Nitroaromatics

The classical and most prevalent method for preparing this compound involves the multi-step reduction of a suitable polynitrated benzene derivative.[1] A common pathway initiates from 1,3-dinitrobenzene, proceeds through nitration to 1,3,5-trinitrobenzene, followed by selective reduction, or more directly via the catalytic hydrogenation of precursors like 3-nitrobenzene-1,2-diamine.[2] The reduction of each nitro group is a six-electron process that can be achieved using various reagents, including metal catalysts like Palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin chloride in an acidic medium.[1][5]

Experimental Protocol: Synthesis of this compound Trihydrochloride

Causality: Aromatic amines, particularly polyamines, are susceptible to air oxidation, which can lead to discoloration and the formation of polymeric impurities. Converting the free base to its hydrochloride salt enhances stability, simplifies purification through crystallization, and improves shelf-life. The following protocol is a representative procedure based on established reduction methods.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2-diamino-3-nitrobenzene (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and concentrated hydrochloric acid (HCl) (10.0 eq) portion-wise. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation. Filter the resulting solid precipitate (the triamine hydrochloride salt complexed with tin) and wash it with a small amount of cold ethanol.

-

Purification: Resuspend the crude salt in a hot, concentrated HCl solution and bubble hydrogen sulfide (H₂S) gas through the solution to precipitate tin sulfides. Alternatively, treat with aqueous NaOH to precipitate tin hydroxides and extract the free base into an organic solvent, followed by precipitation as the hydrochloride salt by adding ethereal HCl.

-

Final Product: Collect the purified this compound trihydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum. The product should be a stable, crystalline solid.

Section 3: The Cornerstone of Heterocyclic Synthesis

The true synthetic power of this compound is realized in its role as a precursor to a wide array of nitrogen-containing heterocycles. The vicinal diamine functionality is perfectly poised for cyclocondensation reactions.

Benzimidazoles: Accessing Privileged Scaffolds

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] The reaction of this compound with aldehydes or carboxylic acids provides a direct route to 4-aminobenzimidazole derivatives.

The reaction with an aldehyde proceeds through the initial formation of a Schiff base (imine) intermediate between one of the vicinal amines and the aldehyde. This is followed by an intramolecular cyclization and subsequent aromatization via the loss of a water molecule to yield the stable benzimidazole ring.

Causality: This one-pot protocol utilizes an oxidizing agent (like sodium metabisulfite in some procedures, or simply exposure to air) to facilitate the final aromatization step from the dihydrobenzimidazole intermediate to the final product. The choice of solvent is often a polar protic solvent like ethanol or methanol to facilitate proton transfer steps in the mechanism.

-

Reactant Dissolution: Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Catalysis (Optional): For less reactive aldehydes, a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of acetic acid) can be added to promote imine formation.

-

Reaction: Reflux the mixture for 2-6 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quinoxalines: Building Blocks for Functional Materials

Quinoxaline derivatives are important N-heterocycles with applications ranging from pharmaceuticals to organic electronics.[8][9] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct method for their synthesis.[8] Using this compound yields 5-aminoquinoxaline derivatives.

This reaction is a straightforward double condensation. Each amine of the 1,2-diamine moiety attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, ultimately forming two imine bonds and eliminating two molecules of water to generate the aromatic quinoxaline ring system.

Causality: This reaction often requires elevated temperatures to overcome the activation energy for condensation. [10]An oxidizing agent is necessary for the final aromatization step; often, air serves this purpose, but stronger oxidants can be used to improve yield and reaction time.

-

Reactant Mixture: Combine this compound (1.0 eq) and a substituted catechol (1.0 eq) in a solvent such as ethanol or a higher-boiling solvent like dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-200 °C, depending on the solvent and reactivity) in a sealed tube or under reflux for several hours. [10]3. Oxidation: Allow the reaction to proceed in the presence of air, or introduce an oxidizing agent like iron(III) chloride (FeCl₃) upon cooling.

-

Work-up: Pour the cooled reaction mixture into water and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

-

Purification: Collect the solid by filtration. The crude phenazine is often highly colored and can be purified by column chromatography on silica gel or by recrystallization.

Section 4: Applications in Polymer and Materials Science

The utility of this compound extends beyond heterocyclic synthesis into the realm of materials science, where its trifunctional nature is a significant asset.

As a Monomer for Cross-Linked Polyamines

With three reactive amine groups, this compound can act as a cross-linking agent or a core monomer in the synthesis of polymers. [1]For instance, polycondensation reactions with aldehydes like formaldehyde can lead to the formation of cross-linked polyamine resins. [11]These materials possess a high density of nitrogen atoms, which can act as chelation sites for heavy metal ions, making them promising candidates for environmental remediation applications such as removing lead from aqueous solutions. [1][11]

Potential in Porous Organic Materials

The rigid structure and defined C₃-symmetric potential (when viewed as a trifunctional node) of triaminobenzenes make them attractive building blocks for porous materials like Covalent Organic Frameworks (COFs). [12]While the more symmetric 1,3,5-isomer is more commonly cited for this purpose, the 1,2,3-isomer offers an alternative geometry that could lead to frameworks with different pore structures and properties. [12][13]These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Section 5: Conclusion and Future Outlook

This compound is a deceptively simple molecule whose unique arrangement of functional groups provides a robust platform for synthetic innovation. Its primary role as a precursor to medicinally relevant benzimidazoles and quinoxalines, as well as redox-active phenazines, is well-established. The protocols and mechanistic insights provided in this guide serve as a practical resource for leveraging this versatile building block. Looking forward, the exploration of this compound in the design of novel polymers, asymmetric catalysts, and porous organic materials represents a promising frontier for both academic and industrial research. Its ability to introduce a functional amine handle onto a variety of heterocyclic cores ensures its continued relevance in the development of new pharmaceuticals and functional materials.

Section 6: References

-

Mol Divers. (2016, May). Highly efficient synthesis of quinoxaline derivatives from 1,2-benzenediamine and α-aminoxylated 1,3-dicarbonyl compounds. PubMed. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Semantic Scholar. (2023, November 9). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

SID. SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. [Link]

-

Organic Chemistry Portal. Synthesis of quinoxalines. [Link]

-

Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. [Link]

-

ResearchGate. Synthesis of benzo[a]-phenazine derivatives 232–233. [Link]

-

ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued). [Link]

-

ResearchGate. Synthesis of benzimidazole-1,2,3-triazole hybrids 29a–29l. [Link]

-

Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]

-

ResearchGate. Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline.... [Link]

-

RSC Publishing. (2023, May 10). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances. [Link]

-

PubChem. 1,2,3-Benzenetriamine. [Link]

-

ResearchGate. An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. [Link]

-

Taylor & Francis Online. Phenazine – Knowledge and References. [Link]

-

ResearchGate. (2017, September). New Series of Benzene-1,3,5-Triamine Based Cross-Linked Polyamines and Polyamine/CNT Composites For Lead Ion Removal from Aqueous Solutions. Chemical Engineering Journal. [Link]

Sources

- 1. Buy this compound | 608-32-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy Benzene-1,3,5-triamine | 108-72-5 [smolecule.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Benzene-1,2,3-triamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Benzene-1,2,3-triamine, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, presents unique challenges and opportunities due to its trifunctional aromatic structure. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development, particularly in the pharmaceutical industry where these parameters directly impact formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common solvents. It delves into the theoretical underpinnings of its physicochemical properties, offers practical, field-proven experimental protocols for its characterization, and discusses the critical factors influencing its degradation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize this compound with a high degree of scientific integrity and efficiency.

Introduction: The Significance of this compound

This compound, also known as 1,2,3-triaminobenzene, is an aromatic amine with the molecular formula C₆H₉N₃.[1] Its structure, featuring three primary amine groups on a benzene ring, makes it a versatile building block in organic synthesis. These amine groups can participate in a variety of chemical reactions, including condensation with aldehydes and ketones to form Schiff bases, and polymerization reactions to create cross-linked structures for materials science applications.[2] The most common synthesis route involves the reduction of corresponding nitrobenzene derivatives.[2]

In the context of drug development, aromatic amines are a crucial class of compounds used in the manufacturing of dyes, pesticides, and pharmaceuticals.[3][4] The strategic placement of the three amine groups in this compound allows for the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. However, the presence of multiple amine functionalities also raises important considerations regarding the compound's stability and solubility, which are critical for its successful application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1][5][6] |

| Melting Point | 103 °C | [7] |

| XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topo. Polar Surface Area | 78.1 Ų | [1] |

The negative XLogP3 value suggests that this compound is more hydrophilic than lipophilic, which would indicate a preference for polar solvents. The presence of three hydrogen bond donors and acceptors further supports its potential for interaction with protic and polar solvents.

Solubility Profile of this compound: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation in chemical synthesis.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given the polar nature of this compound, as indicated by its low LogP value and multiple hydrogen bonding sites, it is expected to exhibit higher solubility in polar solvents.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol are anticipated to be effective at solvating this compound due to their ability to engage in hydrogen bonding with the amine groups.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, while not having hydrogen bond donating capabilities, possess a significant dipole moment and can act as hydrogen bond acceptors, suggesting they may also be suitable solvents.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.[8]

-

pH Influence: The basic nature of the amine groups means that the aqueous solubility of this compound will be highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming ammonium salts which are generally more water-soluble.[9]

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility of this compound is crucial for obtaining reliable data.

A diverse set of common laboratory solvents should be used for initial solubility screening:

| Solvent Class | Examples |

| Polar Protic | Water, Methanol, Ethanol |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone |

| Nonpolar | Hexane, Toluene |

| Acidic Aqueous Buffer | pH 2.0 (e.g., HCl solution) |

| Basic Aqueous Buffer | pH 9.0 (e.g., Borate buffer) |

This protocol provides a rapid assessment of solubility.

-

Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a clean, dry vial.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.

-

Mixing: Vigorously agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has not dissolved, add another increment of the solvent and repeat the mixing and observation steps. Continue this process up to a defined volume (e.g., 1 mL).

-

Classification: Classify the solubility as:

-

Very Soluble: Dissolves in < 1 part of solvent.

-

Freely Soluble: Dissolves in 1 to 10 parts of solvent.

-

Soluble: Dissolves in 10 to 30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

-

Insoluble: Requires > 10,000 parts of solvent.

-

Figure 1: A workflow diagram for the qualitative determination of solubility.

Stability of this compound: Degradation Pathways and Assessment

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.[10] For aromatic amines like this compound, degradation is a significant concern due to their susceptibility to oxidation.

Potential Degradation Pathways

Aromatic amines are known to be sensitive to several environmental factors that can lead to their degradation.

-

Oxidation: The amine groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of metal ions. This can lead to the formation of colored degradation products, such as nitroso and nitro compounds, and can also result in polymerization.

-

Hydrolysis: While the amine groups themselves are generally stable to hydrolysis, impurities or formulation excipients could potentially catalyze hydrolytic degradation under certain pH and temperature conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the aromatic amine.

-

Bacterial Degradation: In certain environments, microorganisms can metabolize aromatic amines, leading to their breakdown through various enzymatic pathways.[3][4]

Experimental Design for Stability Studies

A comprehensive stability study for this compound should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[11] The study should evaluate the impact of temperature, humidity, and light on the compound.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

-

Acid/Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid compound is heated to a high temperature (e.g., 60-80 °C).

-

Photostability: The compound is exposed to a combination of visible and UV light.

These studies are performed on the drug substance packaged in a container closure system that is the same as the proposed for storage and distribution.[12]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11][12] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, and 12 months (if significant change occurs in accelerated studies).[12] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[11][12] |

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to quantify the parent compound and its degradation products. The method must be able to separate the active ingredient from any degradation products and from any excipients used in a formulation.

Figure 2: A comprehensive workflow for conducting stability studies.

Conclusion and Recommendations

Key Recommendations:

-

Comprehensive Solubility Screening: Conduct a thorough solubility screening in a range of polar and nonpolar solvents, as well as at different pH values, to establish a complete solubility profile.

-

Rigorous Stability Testing: Implement a stability testing program that adheres to ICH guidelines to ensure the quality, safety, and efficacy of any product containing this compound.

-

Development of a Stability-Indicating Method: Prioritize the development and validation of a robust analytical method that can accurately quantify the parent compound and any potential degradation products.

-

Proper Storage and Handling: Based on the stability data, establish clear guidelines for the storage and handling of this compound to minimize degradation. It is prudent to store the compound in a cool, dark place, under an inert atmosphere if possible, to protect it from light and oxidation.

By following the guidance provided in this document, researchers and drug development professionals can confidently work with this compound, ensuring the integrity of their research and the quality of their final products.

References

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 633. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

European Medicines Agency. (2003, June). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. [Link]

-

National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]

-

PubChem. (n.d.). N-Methyl-benzene-1,2,3-triamine. [Link]

-

PubChem. (n.d.). 1,2,3-Benzenetriamine. [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triaminobenzene. [Link]

-

Wikipedia. (2025, November 9). Triaminobenzene. [Link]

-

KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. [Link]

-

National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]

-

BYJU'S. (n.d.). Physical and chemical properties of benzene. [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of β-Aminoenals through Reaction of 1,2,3-Triazine with Secondary Amines. [Link]

-

National Center for Biotechnology Information. (2022, November 11). Supramolecular Stability of Benzene-1,3,5-tricarboxamide Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 1,2,4-Benzenetriamine. [Link]

-

National Center for Biotechnology Information. (n.d.). Enhanced Stability and Properties of Benzene‐1,3,5‐Tricarboxamide Supramolecular Copolymers through Engineered Coupled Equilibria. [Link]

-

ResearchGate. (2025, August 8). Stability of one- and two-layers [TM(Benzene)m]±1, m ≤ 3; TM = Fe, Co, and Ni, complexes. [Link]

- Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

Sources

- 1. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 608-32-2 [smolecule.com]

- 3. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Triaminobenzene - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. japsonline.com [japsonline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

Navigating the Unknown: A Technical Guide to the Safe Handling of Benzene-1,2,3-triamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, novel aromatic amines are foundational building blocks. Benzene-1,2,3-triamine, a molecule with significant potential in the development of new materials and therapeutics, presents a challenge common to many research chemicals: a lack of comprehensive safety and toxicity data. This guide provides an in-depth framework for the safe handling of this compound, grounded in the established principles of managing aromatic amines and benzene derivatives. As a self-validating system, this protocol is designed to foster a culture of safety and scientific integrity, ensuring that innovation does not come at the cost of researcher well-being.

The Precautionary Principle: Understanding the Inherent Risks

This compound is an aromatic amine, a class of compounds known for its potential for significant health hazards.[1] Many aromatic amines are recognized for their carcinogenic and mutagenic properties, impacting the health of those with occupational exposure.[1][2] The presence of the benzene ring introduces additional concerns, as benzene itself is a known human carcinogen, primarily affecting the blood and bone marrow.[3][4] Given the absence of specific toxicological data for this compound, the precautionary principle dictates that it should be handled as a substance with high potential toxicity.

Key Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the first step in a robust safety protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [5][6] |

| Molecular Weight | 123.16 g/mol | [5][6] |

| CAS Number | 608-32-2 | [5][6] |

| Appearance | Solid (Typical for similar compounds) | [7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

A Hierarchy of Controls: A Multi-Layered Approach to Safety

Effective risk management relies on a multi-faceted strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize hazards, with personal protective equipment (PPE) serving as the final line of defense.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

-

Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Safe Work Practices

Administrative controls are procedures and policies that modify work practices to enhance safety.

-

Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be limited to authorized personnel.

-

Standard Operating Procedures (SOPs): A detailed SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning any work.

-

Training: All researchers handling the compound must receive comprehensive training on the safe handling of aromatic amines and potent compounds.[8][9] This training should be documented.

Personal Protective Equipment (PPE): Essential for Direct Handling

While engineering and administrative controls reduce exposure, appropriate PPE is mandatory for all tasks involving this compound.[8][9]

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially for prolonged handling.

-

Eye Protection: Safety goggles that provide a complete seal around the eyes are essential.[10]

-

Lab Coat: A lab coat should be worn and kept buttoned. A chemically resistant apron is recommended when handling larger quantities.[11]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator may be necessary.[12] The type of respirator should be selected based on a formal risk assessment.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating, with built-in checks and explanations for each step.

Weighing and Aliquoting

-

Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, weighing paper, spatulas, and pre-labeled, sealable containers.

-

Tare the Balance: Place the weighing paper on the balance and tare it.

-

Transfer: Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula. Perform this action slowly to minimize the generation of dust.

-